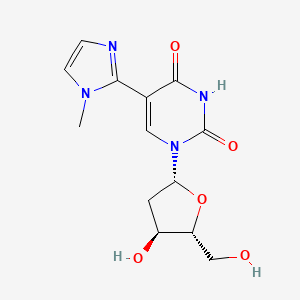
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(1-methyl-1H-imidazol-2-yl)-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hidroxi-5-hidroximetil-tetrahidro-furano-2-il)-5-(1-metil-1H-imidazol-2-il)-1H-pirimidina-2,4-diona es un compuesto orgánico complejo con una estructura única que incluye un anillo de tetrahidrofurano, un anillo de imidazol y un anillo de pirimidina. Este compuesto es de gran interés en varios campos de la investigación científica debido a sus potenciales propiedades biológicas y químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(4-Hidroxi-5-hidroximetil-tetrahidro-furano-2-il)-5-(1-metil-1H-imidazol-2-il)-1H-pirimidina-2,4-diona normalmente implica múltiples pasos:
Formación del Anillo de Tetrahidrofurano: Este paso implica la ciclización de un precursor adecuado, como un diol, en condiciones ácidas o básicas.
Introducción del Anillo de Imidazol: Esto se puede lograr mediante la condensación de un aldehído o cetona apropiado con una amina, seguido de ciclización.
Formación del Anillo de Pirimidina: Este paso implica la condensación de un precursor adecuado, como una diamina, con un compuesto carbonílico, seguido de ciclización.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para asegurar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas (temperatura, presión, pH) y técnicas de purificación como la cristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(4-Hidroxi-5-hidroximetil-tetrahidro-furano-2-il)-5-(1-metil-1H-imidazol-2-il)-1H-pirimidina-2,4-diona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar compuestos carbonílicos.
Reducción: Los anillos de imidazol y pirimidina se pueden reducir en condiciones adecuadas.
Sustitución: Los grupos hidroxilo se pueden sustituir por otros grupos funcionales utilizando reactivos apropiados.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de Sustitución: Haluros de alquilo, cloruros de acilo.
Productos Principales
Productos de Oxidación: Aldehídos, cetonas.
Productos de Reducción: Derivados de imidazol y pirimidina reducidos.
Productos de Sustitución: Derivados alquilados o acilados.
Aplicaciones Científicas De Investigación
1-(4-Hidroxi-5-hidroximetil-tetrahidro-furano-2-il)-5-(1-metil-1H-imidazol-2-il)-1H-pirimidina-2,4-diona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y antivirales.
Medicina: Se investiga por sus potenciales efectos terapéuticos, como la actividad antiinflamatoria y anticancerígena.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(4-Hidroxi-5-hidroximetil-tetrahidro-furano-2-il)-5-(1-metil-1H-imidazol-2-il)-1H-pirimidina-2,4-diona implica su interacción con dianas moleculares y vías específicas. Estos pueden incluir:
Inhibición Enzimática: El compuesto puede inhibir ciertas enzimas, afectando las vías metabólicas.
Unión al Receptor: Puede unirse a receptores específicos, modulando las vías de señalización celular.
Interacción ADN/ARN: El compuesto puede interactuar con ácidos nucleicos, afectando la expresión génica y la replicación.
Comparación Con Compuestos Similares
Compuestos Similares
1-(4-Hidroxi-5-hidroximetil-tetrahidro-furano-2-il)-5-(1H-imidazol-2-il)-1H-pirimidina-2,4-diona: Carece del grupo metilo en el anillo de imidazol.
1-(4-Hidroxi-tetrahidro-furano-2-il)-5-(1-metil-1H-imidazol-2-il)-1H-pirimidina-2,4-diona: Carece del grupo hidroximetilo en el anillo de tetrahidrofurano.
Unicidad
1-(4-Hidroxi-5-hidroximetil-tetrahidro-furano-2-il)-5-(1-metil-1H-imidazol-2-il)-1H-pirimidina-2,4-diona es único debido a su combinación específica de grupos funcionales y estructuras cíclicas, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
134333-64-5 |
|---|---|
Fórmula molecular |
C13H16N4O5 |
Peso molecular |
308.29 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(1-methylimidazol-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H16N4O5/c1-16-3-2-14-11(16)7-5-17(13(21)15-12(7)20)10-4-8(19)9(6-18)22-10/h2-3,5,8-10,18-19H,4,6H2,1H3,(H,15,20,21)/t8-,9+,10+/m0/s1 |
Clave InChI |
LBTKTZHREVLEHD-IVZWLZJFSA-N |
SMILES isomérico |
CN1C=CN=C1C2=CN(C(=O)NC2=O)[C@H]3C[C@@H]([C@H](O3)CO)O |
SMILES canónico |
CN1C=CN=C1C2=CN(C(=O)NC2=O)C3CC(C(O3)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;7-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12709331.png)


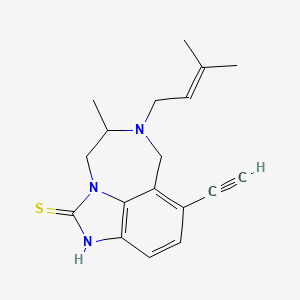


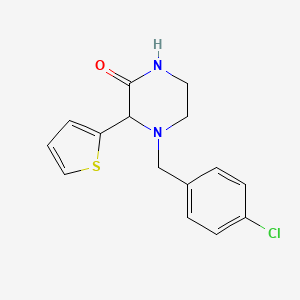
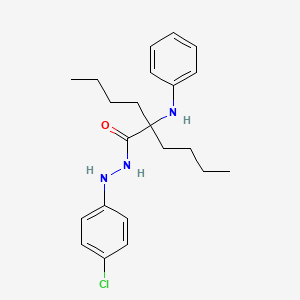




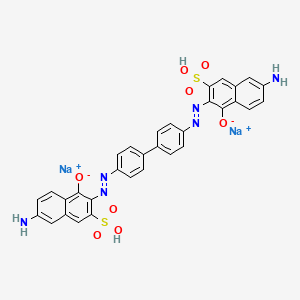
![8-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid](/img/structure/B12709420.png)
